molecular formula C13H20ClNO B4892806 N-[3-(2-chlorophenoxy)propyl]butan-1-amine

N-[3-(2-chlorophenoxy)propyl]butan-1-amine

Cat. No.: B4892806
M. Wt: 241.76 g/mol
InChI Key: XAOVBNVQDJRUPZ-UHFFFAOYSA-N
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Description

N-[3-(2-chlorophenoxy)propyl]butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine group attached to a 3-(2-chlorophenoxy)propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chlorophenoxy)propyl]butan-1-amine typically involves the reaction of 2-chlorophenol with 3-chloropropylamine to form 3-(2-chlorophenoxy)propylamine. This intermediate is then reacted with butan-1-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chlorophenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[3-(2-chlorophenoxy)propyl]butan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2-chlorophenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-chlorophenoxy)propyl]butan-1-amine
  • N-[3-(2-chlorophenoxy)propyl]ethan-1-amine
  • N-[3-(2-chlorophenoxy)propyl]propan-1-amine

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer butan-1-amine chain may result in different reactivity and interactions compared to similar compounds with shorter chains.

Properties

IUPAC Name

N-[3-(2-chlorophenoxy)propyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-2-3-9-15-10-6-11-16-13-8-5-4-7-12(13)14/h4-5,7-8,15H,2-3,6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOVBNVQDJRUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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